An In-depth Technical Guide to the Core Properties of 1,4-Dibenzylbenzene
An In-depth Technical Guide to the Core Properties of 1,4-Dibenzylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characteristics of 1,4-Dibenzylbenzene (p-dibenzylbenzene). This symmetrical aromatic hydrocarbon is a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers.[1] This document details its physicochemical properties, spectroscopic data, and established experimental protocols for its synthesis and analysis.
Core Properties and Characteristics
1,4-Dibenzylbenzene is a stable organic compound with the molecular formula C₂₀H₁₈.[1] It consists of a central benzene ring substituted at the para positions with two benzyl groups.[1][2] This symmetrical structure influences its physical properties, such as its melting point and crystal packing.[3][4]
Physicochemical Properties
The key quantitative properties of 1,4-Dibenzylbenzene are summarized in the table below, providing a quick reference for laboratory applications.
| Property | Value | Source |
| IUPAC Name | 1,4-dibenzylbenzene | [5] |
| Synonyms | p-dibenzylbenzene, Benzene, 1,4-bis(phenylmethyl)- | [5] |
| CAS Number | 793-23-7 | [1][6] |
| Molecular Formula | C₂₀H₁₈ | [1][5][6] |
| Molecular Weight | 258.36 g/mol | [1][6][7] |
| Appearance | White crystalline solid | [8] |
| Melting Point | 87.5 °C | [1][7] |
| Boiling Point | ~336 - 387 °C (estimated) | [1][7] |
| Density | ~1.052 g/cm³ (estimate) | [1][7] |
| Solubility | Insoluble in water; soluble in organic solvents. | [1] |
| Flash Point | 182.5 °C | [1] |
| Vapor Pressure | 7.53 x 10⁻⁶ mmHg at 25°C | [1] |
Crystal Structure
The molecular structure of 1,4-Dibenzylbenzene has been determined by single-crystal X-ray diffraction. The molecule lies on a crystallographic inversion center.[4]
| Crystal System Parameter | Value | Source |
| Crystal System | Orthorhombic | [3] |
| Space Group | Pbca | [3] |
| a | 10.090 (2) Å | [3] |
| b | 7.8736 (17) Å | [3] |
| c | 18.379 (4) Å | [3] |
| V | 1460.1 (6) ų | [3] |
| Z | 4 | [3] |
| Dihedral Angle | 88.39 (11)° (between phenyl and central benzene ring) | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1,4-Dibenzylbenzene. Below are the expected spectral data based on published information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment | Source |
| ¹H NMR | ~7.19-7.32 | multiplet | Phenyl protons (10H) | [3] |
| ~7.13 | singlet | Central benzene protons (4H) | [3] | |
| ~2.97 | singlet | Methylene protons (-CH₂-) (4H) | [3] | |
| ¹³C NMR | 141.17 | C (quaternary, phenyl) | [3] | |
| 138.81 | C (quaternary, central benzene) | [3] | ||
| 128.95 | CH (phenyl) | [3] | ||
| 128.88 | CH (central benzene) | [3] | ||
| 128.41 | CH (phenyl) | [3] | ||
| 125.99 | CH (phenyl) | [3] | ||
| 41.49 | CH₂ (methylene) | [3] |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment | Source |
| 258 | High | Molecular Ion [M]⁺ | [5] |
| 167 | Base Peak | [M - C₇H₇]⁺ (loss of benzyl group) | [5] |
| 165 | High | [5] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| > 3000 | Aromatic C-H stretching |
| < 3000 | Aliphatic C-H stretching (from -CH₂-) |
| ~1600 | Aromatic C=C stretching |
| ~800-900 | C-H out-of-plane bending (indicative of 1,4-substitution) |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 1,4-Dibenzylbenzene are provided below. These protocols are representative and may require optimization based on specific laboratory conditions.
Synthesis via Friedel-Crafts Alkylation
The most common method for synthesizing 1,4-Dibenzylbenzene is through Friedel-Crafts alkylation of benzene with benzyl chloride, often using a Lewis acid catalyst like aluminum chloride.[1]
Materials:
-
Benzene
-
Benzyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice-cold water
-
Diethyl ether or Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or calcium chloride
Procedure:
-
Reaction Setup: A reaction flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser is charged with benzene. The flask is cooled in an ice-water bath to maintain a low temperature.
-
Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the cooled benzene with continuous stirring. This step should be performed in a moisture-free environment to preserve catalyst activity.
-
Addition of Alkylating Agent: Benzyl chloride is added dropwise from the dropping funnel to the stirred mixture over 30-60 minutes. The temperature should be maintained below 10 °C to control the reaction rate and minimize side products.
-
Reaction: After the addition is complete, the reaction mixture is stirred for an additional 2-4 hours, allowing it to slowly warm to room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC).
-
Workup (Quenching): The reaction flask is cooled again in an ice bath. Ice-cold water is slowly and cautiously added to the mixture to quench the reaction and decompose the aluminum chloride complex. This must be done in a fume hood as HCl gas is evolved.
-
Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined.
-
Washing: The combined organic extracts are washed sequentially with a saturated sodium bicarbonate solution (to neutralize residual acid) and then with brine.
-
Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by distillation under reduced pressure or recrystallization from a suitable solvent like ethanol to yield pure 1,4-Dibenzylbenzene.[3]
Spectroscopic Analysis Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-25 mg of purified 1,4-Dibenzylbenzene in about 0.7 mL of a deuterated solvent (e.g., CDCl₃).[9] The solution should be clear of any suspended particles; filtration through a small plug of glass wool into the NMR tube is recommended.[9]
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).[5]
-
Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.[9] Chemical shifts are reported in ppm relative to the residual solvent peak.[5]
2. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or hexane.
-
Instrumentation: Use a GC system coupled to a Mass Spectrometer. An example column would be a non-polar capillary column (e.g., DB-5ms).
-
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Program: Start at a lower temperature (e.g., 100 °C), then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280-300 °C) and hold for several minutes.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 400) to detect the molecular ion and key fragments.
-
Source Temperature: ~230 °C.
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: As 1,4-Dibenzylbenzene is a solid, it can be analyzed using Attenuated Total Reflectance (ATR) or by preparing a KBr pellet. For ATR, a small amount of the solid is placed directly on the ATR crystal.[7]
-
Instrumentation: Use an FTIR spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample holder/ATR crystal.[7] Then, collect the sample spectrum. Typically, spectra are recorded from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[7]
Visualizations
The following diagrams illustrate key processes and relationships involving 1,4-Dibenzylbenzene.
Caption: Workflow for the synthesis of 1,4-Dibenzylbenzene via Friedel-Crafts alkylation.
Caption: Logical relationship of 1,4-Dibenzylbenzene as a versatile chemical intermediate.
Safety and Handling
1,4-Dibenzylbenzene is classified as very toxic to aquatic life with long-lasting effects.[10][11] Therefore, it should not be released into the environment.[10] Standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as safety goggles and gloves.[8] Handling should be done in a well-ventilated area to avoid inhalation of any dust or vapors.[8]
Conclusion
1,4-Dibenzylbenzene is a well-characterized aromatic hydrocarbon with significant utility as a building block in organic synthesis. Its symmetric structure provides distinct physical and spectroscopic properties that facilitate its identification. The Friedel-Crafts alkylation serves as a robust and accessible method for its preparation. This guide provides the core technical information required by researchers and professionals for the effective handling, analysis, and application of this compound in various fields of chemical and pharmaceutical development.
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. theochem.mercer.edu [theochem.mercer.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. rsc.org [rsc.org]
- 11. 1,4-Dibenzylbenzene | C20H18 | CID 236047 - PubChem [pubchem.ncbi.nlm.nih.gov]
